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Abstract
1,1-Dibromoformaldoxime (DBFO) is a highly reactive and versatile synthetic intermediate,

primarily utilized as a precursor to bromonitrile oxide for the construction of complex nitrogen-

containing heterocycles. This technical guide provides a comprehensive overview of the

reactivity profile of 1,1-dibromoformaldoxime, including its synthesis, stability, and key

transformations. A detailed examination of its application in [3+2] cycloaddition reactions to

generate 3-bromo-isoxazolines and 3-bromo-isoxazoles is presented, supported by quantitative

data and detailed experimental protocols. Furthermore, this guide explores other aspects of its

reactivity, including dehydrobromination and the nucleophilic substitution potential of its

derivatives, which are crucial for the synthesis of diverse molecular scaffolds relevant to

pharmaceutical and agrochemical research.

Introduction
1,1-Dibromoformaldoxime (CHBr₂NO) is a halogenated oxime that serves as a pivotal

building block in modern organic synthesis.[1] Its significance lies in its ability to readily

undergo elimination of hydrogen bromide to form the highly reactive intermediate, bromonitrile

oxide (BrCNO).[1] This 1,3-dipole is a valuable reagent for [3+2] cycloaddition reactions,

providing a direct route to 3-bromo-substituted isoxazolines and isoxazoles.[2] These

heterocyclic motifs are prevalent in a wide range of biologically active molecules, making 1,1-
dibromoformaldoxime a compound of considerable interest to medicinal chemists and drug

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b047391?utm_src=pdf-interest
https://www.benchchem.com/product/b047391?utm_src=pdf-body
https://www.benchchem.com/product/b047391?utm_src=pdf-body
https://www.benchchem.com/product/b047391?utm_src=pdf-body
https://www.benchchem.com/product/b047391
https://www.benchchem.com/product/b047391
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9261253.htm
https://www.benchchem.com/product/b047391?utm_src=pdf-body
https://www.benchchem.com/product/b047391?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047391?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


development professionals.[1] This guide aims to provide an in-depth understanding of the

synthesis, stability, and reactivity of 1,1-dibromoformaldoxime, with a focus on its practical

application in synthetic chemistry.

Physicochemical Properties and Stability
1,1-Dibromoformaldoxime is a white to pale yellow crystalline powder with a characteristic

pungent odor.[3] It is hygroscopic and should be stored under an inert atmosphere at low

temperatures (2-8°C) to prevent decomposition.[3] The compound is soluble in polar aprotic

solvents such as DMF and DMSO, and partially soluble in ethanol.[3] While stable at room

temperature for short periods, it can decompose upon heating.[4]

The reactivity of 1,1-dibromoformaldoxime is highly dependent on pH. The conversion to

bromonitrile oxide is slow below pH 1.5, proceeds rapidly between pH 2 and 4, and is very fast

above pH 5.[5] However, at higher pH, the generated bromonitrile oxide is prone to degradation

if not trapped by a suitable dipolarophile.[5]

Table 1: Physicochemical Properties of 1,1-Dibromoformaldoxime

Property Value Reference

Molecular Formula CHBr₂NO [6]

Molecular Weight 202.83 g/mol [6]

Appearance
White to pale yellow crystalline

powder
[3]

Melting Point 65-66 °C [2]

Storage Temperature 2-8 °C [3]

Synthesis of 1,1-Dibromoformaldoxime
A well-documented and reliable method for the synthesis of 1,1-dibromoformaldoxime starts

from glyoxylic acid. The synthesis involves a two-step process: the formation of an oxime

intermediate followed by electrophilic bromination.[1]
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Synthesis Pathway
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Hydroxyimineacetic Acid

Hydroxylamine,
 H₂O, rt, 24h

1,1-Dibromoformaldoxime

Br₂, NaHCO₃,
 CH₂Cl₂/H₂O, 6°C, 3h
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Caption: Synthesis of 1,1-Dibromoformaldoxime from Glyoxylic Acid.

Experimental Protocol: Synthesis from Glyoxylic Acid
The following protocol is adapted from established literature procedures.[2]

Materials:

Glyoxylic acid (10 mmol)

Hydroxylamine hydrochloride (10 mmol)

Sodium bicarbonate (20 mmol)

Bromine (1 mL)

Dichloromethane (110 mL)

Deionized water (50 mL)

Magnesium sulfate

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b047391?utm_src=pdf-body-img
https://www.benchchem.com/product/b047391?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9261253.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047391?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hexane

Procedure:

To a stirred aqueous solution (50 mL) of glyoxylic acid (10 mmol), add hydroxylamine

hydrochloride (10 mmol).

Stir the reaction mixture for 24 hours at room temperature.

Slowly add sodium bicarbonate (20 mmol) to the mixture, followed by dichloromethane (60

mL).

Cool the well-stirred two-phase mixture to 6°C.

Add bromine (1 mL) dropwise over 20 minutes.

Continue stirring the reaction mixture for 3 hours at 6°C.

Separate the organic layer and extract the aqueous layer with dichloromethane (50 mL).

Combine the organic extracts, dry with magnesium sulfate, filter, and concentrate under

reduced pressure.

Recrystallize the residue from hexane (50 mL) to yield 1,1-dibromoformaldoxime as a

white crystalline solid.

Quantitative Data:

Yield: 81%[2]

Melting Point: 65-66 °C[2]

Reactivity Profile
The reactivity of 1,1-dibromoformaldoxime is dominated by its role as a precursor to

bromonitrile oxide. The primary reactions include dehydrobromination to form the nitrile oxide,

followed by [3+2] cycloaddition reactions. Nucleophilic substitution reactions have also been

reported on the resulting heterocyclic products.
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Dehydrobromination to Bromonitrile Oxide
The key reaction of 1,1-dibromoformaldoxime is the in situ generation of bromonitrile oxide

(BrCNO) through the elimination of hydrogen bromide, typically facilitated by a mild base.[1]

This highly reactive 1,3-dipole is not isolated and is immediately trapped by a dipolarophile

present in the reaction mixture.

1,1-Dibromoformaldoxime

Bromonitrile Oxide (BrCNO)

Base (e.g., NaHCO₃)
- HBr

Click to download full resolution via product page

Caption: Dehydrobromination of 1,1-Dibromoformaldoxime.

[3+2] Cycloaddition Reactions
Bromonitrile oxide readily undergoes [3+2] cycloaddition (a type of Huisgen cycloaddition) with

various dipolarophiles, most notably alkenes and alkynes, to form five-membered heterocyclic

rings.[1] These reactions are highly valuable for the synthesis of 3-bromoisoxazolines and 3-

bromoisoxazoles, respectively. The reactions are often highly regio- and stereoselective.[7]

The cycloaddition of bromonitrile oxide with alkenes produces 3-bromoisoxazolines.[7] A variety

of alkenes, including electron-rich and electron-poor systems, can be employed.
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In situ generation
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Caption: [3+2] Cycloaddition with Alkenes.

Similarly, reaction with alkynes yields 3-bromoisoxazoles.[2] These aromatic heterocycles are

important scaffolds in medicinal chemistry.

In situ generation

1,1-Dibromoformaldoxime

Bromonitrile Oxide

Base, -HBr

3-Bromoisoxazole

[3+2] Cycloaddition

Alkyne

[3+2] Cycloaddition

Click to download full resolution via product page
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Caption: [3+2] Cycloaddition with Alkynes.

The following table summarizes the yields of 3-bromoisoxazolines obtained from the reaction of

in situ generated bromonitrile oxide with various alkenes, as reported in a continuous flow

synthesis setup.[5]

Table 2: Synthesis of 3-Bromoisoxazolines via [3+2] Cycloaddition

Alkene Substrate Product Yield (%) Reference

N-Vinyl Benzamide

N-(5-phenyl-4,5-

dihydroisoxazol-3-

yl)benzamide

92 [5]

Styrene
3-Bromo-5-phenyl-

4,5-dihydroisoxazole
85 [5]

4-Methylstyrene

3-Bromo-5-(p-

tolyl)-4,5-

dihydroisoxazole

88 [5]

4-Methoxystyrene

3-Bromo-5-(4-

methoxyphenyl)-4,5-

dihydroisoxazole

91 [5]

4-Chlorostyrene

3-Bromo-5-(4-

chlorophenyl)-4,5-

dihydroisoxazole

82 [5]

4-

Trifluoromethylstyrene

3-Bromo-5-(4-

(trifluoromethyl)phenyl

)-4,5-dihydroisoxazole

75 [5]

1-Octene
3-Bromo-5-hexyl-4,5-

dihydroisoxazole
65 [5]

1,4-Divinylbenzene

1,4-Bis(3-bromo-4,5-

dihydroisoxazol-5-

yl)benzene

99 [5]
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This protocol describes a general continuous flow setup for the synthesis of 3-

bromoisoxazolines.[5]

Experimental Workflow:

Glyoxylic Acid (aq) Hydroxylamine (aq) T-piece
Mixer

Coil Reactor 1
(Hydroxyimineacetic

Acid formation)
T-piece
Mixer

K₂HPO₄ (aq) Bromine in CH₂Cl₂

Coil Reactor 2
(DBFO formation)

T-piece
Mixer

Alkene in
CH₂Cl₂

Coil Reactor 3
(Cycloaddition)

Product
Collection

Click to download full resolution via product page

Caption: Continuous Flow Experimental Workflow.

Procedure:

Step 1: Preparation of Hydroxyiminoacetic Acid: Aqueous streams of glyoxylic acid and

hydroxylamine are combined in a T-piece mixer and flowed through a coil reactor to form

hydroxyiminoacetic acid.

Step 2: Synthesis of 1,1-Dibromoformaldoxime (DBFO): The output from Step 1 is mixed

with a stream of K₂HPO₄ buffer and then combined with a solution of bromine in

dichloromethane in a second T-piece mixer. This mixture flows through a second coil reactor

to generate a solution of DBFO.

Step 3: [3+2] Cycloaddition: The DBFO solution is then mixed with a solution of the alkene in

dichloromethane in a third T-piece mixer and passed through a final coil reactor to effect the

cycloaddition reaction.

Work-up: The output stream is collected, and the product is isolated using standard

extraction and purification techniques.

Nucleophilic Substitution Reactions
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While there is limited information on direct nucleophilic substitution on 1,1-
dibromoformaldoxime itself, the bromine atom on the resulting 3-bromoisoxazoline and 3-

bromoisoxazole rings is susceptible to nucleophilic displacement. This provides a powerful

method for further functionalization of the heterocyclic core.

A novel two-step procedure for the synthesis of 3-amino-5-substituted-isoxazoles involves the

reaction of 3-bromoisoxazolines with amines in the presence of a base to afford 3-

aminoisoxazolines, which are then oxidized to the corresponding 3-aminoisoxazoles in high

yields.[8] This approach is often more effective than direct SNAr reactions on 3-haloisoxazoles.

[8]

3-Bromoisoxazoline

3-Aminoisoxazoline

Base, Heat

Amine (R-NH₂)

Base, Heat

3-Aminoisoxazole

Oxidation

Click to download full resolution via product page

Caption: Nucleophilic Substitution on 3-Bromoisoxazoline Derivatives.

Table 3: Synthesis of 3-Aminoisoxazolines
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3-
Bromoisoxazol
ine Substrate

Amine Product Yield (%) Reference

3-Bromo-5-

phenyl-4,5-

dihydroisoxazole

4-

Methylpiperidine

3-(4-

Methylpiperidin-

1-yl)-5-phenyl-

4,5-

dihydroisoxazole

95 [8]

3-Bromo-5-

phenyl-4,5-

dihydroisoxazole

Morpholine

3-Morpholino-5-

phenyl-4,5-

dihydroisoxazole

98 [8]

3-Bromo-5-(4-

chlorophenyl)-4,5

-

dihydroisoxazole

Pyrrolidine

5-(4-

Chlorophenyl)-3-

(pyrrolidin-1-

yl)-4,5-

dihydroisoxazole

96 [8]

Conclusion
1,1-Dibromoformaldoxime is a valuable and reactive intermediate in organic synthesis. Its

primary utility lies in the efficient generation of bromonitrile oxide for [3+2] cycloaddition

reactions, which provides a versatile and high-yielding route to 3-bromo-substituted

isoxazolines and isoxazoles. The reactivity of these products towards nucleophilic substitution

further extends the synthetic utility of 1,1-dibromoformaldoxime, allowing for the creation of a

diverse range of heterocyclic compounds. The development of continuous flow methodologies

for the synthesis and reaction of this hazardous reagent has significantly improved its safety

and scalability, making it an even more attractive tool for researchers in drug discovery and

development. A thorough understanding of its reactivity profile, as detailed in this guide, is

essential for its effective application in the synthesis of novel and complex molecular

architectures.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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